3-(2,3-Difluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2,3-Difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-difluorobenzohydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-oxadiazole derivatives .
Scientific Research Applications
3-(2,3-Difluorophenyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole varies depending on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Material Properties: In materials science, the compound’s electronic properties are influenced by the presence of the oxadiazole ring and the fluorine substituents, affecting its conductivity and stability.
Comparison with Similar Compounds
2,3-Difluorophenylboronic Acid: Used in Suzuki-Miyaura coupling reactions.
2,3-Difluorophenylacetic Acid: Known for its applications in organic synthesis.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Investigated for its structural and biological properties.
Uniqueness: 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole stands out due to its unique combination of the oxadiazole ring and the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Properties
Molecular Formula |
C8H4F2N2O |
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Molecular Weight |
182.13 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4F2N2O/c9-6-3-1-2-5(7(6)10)8-11-4-13-12-8/h1-4H |
InChI Key |
PNLAKGHYDMGFII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NOC=N2 |
Origin of Product |
United States |
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